molecular formula C22H28O2 B195234 Lévonorgestrel EP Impureté V CAS No. 14009-70-2

Lévonorgestrel EP Impureté V

Numéro de catalogue: B195234
Numéro CAS: 14009-70-2
Poids moléculaire: 324.5 g/mol
Clé InChI: NXKYEZGQCNWQRT-SPQGHWSVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mestranol derivative. It is used as contraceptive.

Applications De Recherche Scientifique

Développement de Méthodes Analytiques

La Lévonorgestrel EP Impureté V est utilisée dans le développement de méthodes analytiques, en particulier pour la détermination du dosage et l’uniformité du contenu en utilisant des techniques telles que la chromatographie liquide à haute performance en phase inverse (HPLC). Cette application est cruciale pour garantir l’exactitude et la fiabilité des analyses et des recherches pharmaceutiques .

Contrôle Qualité

Dans le domaine du contrôle qualité, ce composé sert d’étalon de référence pour l’étalonnage des instruments, en particulier dans les applications de chromatographie d’échange d’ions (IC). Il est appliqué dans l’analyse environnementale ou alimentaire pour maintenir des normes élevées de sécurité et d’efficacité .

Validation de la Méthode

Le composé est également utilisé dans les processus de validation de la méthode, qui sont essentiels pour confirmer qu’une méthode analytique est adaptée à son usage prévu. Cela comprend la validation de méthodes pour les demandes abrégées de nouvelles drogues (ANDA) ou pendant la production commerciale de la Lévonorgestrel .

Analyse Biochimique

Biochemical Properties

It is known that Levonorgestrel, the parent compound, binds to progesterone and androgen receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This suggests that Levonorgestrel EP Impurity V may interact with similar biomolecules and have a role in hormonal regulation.

Cellular Effects

Studies on Levonorgestrel have shown that it can reduce the ciliary beat frequency in fallopian tubes . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Levonorgestrel, the parent compound, is known to bind to progesterone and androgen receptors, slowing the release of GnRH from the hypothalamus . This suggests that Levonorgestrel EP Impurity V may exert its effects at the molecular level through similar binding interactions with biomolecules.

Dosage Effects in Animal Models

Studies on Levonorgestrel and quinestrol have shown reproductive inhibition at a dosage of 2 mg/kg

Metabolic Pathways

Levonorgestrel, the parent compound, is known to be metabolized by CYP3A4 . This suggests that Levonorgestrel EP Impurity V may interact with similar enzymes or cofactors and be involved in similar metabolic pathways.

Activité Biologique

Levonorgestrel EP Impurity V, also known as aromatic levonorgestrel, is a structural isomer of the widely used synthetic progestin levonorgestrel. While levonorgestrel itself is a critical component in various hormonal contraceptives, Levonorgestrel EP Impurity V serves primarily as a reference standard in analytical chemistry rather than as a therapeutic agent. This article explores the biological activity of Levonorgestrel EP Impurity V, its implications in pharmaceutical quality control, and relevant research findings.

Levonorgestrel EP Impurity V has a molecular formula of C22H28O2 and a molecular weight of 324.5 g/mol. Its structural characteristics are significant for understanding its behavior and interactions within pharmaceutical formulations. The compound is identified by its Chemical Abstracts Service (CAS) number 14009-70-2.

Role in Pharmaceutical Quality Control

Levonorgestrel EP Impurity V is utilized primarily in the quality assurance processes of pharmaceutical products containing levonorgestrel. Its presence can influence the efficacy and safety profiles of these products. As an impurity, it is essential to monitor during the manufacturing process to ensure that the final product meets regulatory standards.

Table 1: Comparison of Levonorgestrel and Its Impurities

Compound NameCAS NumberKey Characteristics
Levonorgestrel797-63-7Widely used emergency contraceptive; progestin
Levonorgestrel EP Impurity V14009-70-2Structural isomer; reference standard for analysis
Norethisterone68-22-4Another synthetic progestin; used in oral contraceptives
Desogestrel54024-22-5Progestin used in combination oral contraceptives
Mifepristone84371-65-3Antiprogestin used for medical abortion

While Levonorgestrel EP Impurity V itself does not exhibit therapeutic effects, understanding its biological activity is crucial for assessing its impact on formulations containing levonorgestrel. The primary mechanism of action for levonorgestrel involves:

  • Inhibition of Ovulation : Preventing ovulation by inhibiting the luteinizing hormone surge.
  • Thickening of Cervical Mucus : Making it more difficult for sperm to enter the uterus.
  • Alteration of Endometrial Morphology : Affecting the uterine lining to prevent implantation.

These mechanisms are critical to the contraceptive efficacy of levonorgestrel but do not directly apply to Levonorgestrel EP Impurity V, which lacks these properties due to its structural differences.

Research Findings and Case Studies

Recent studies have highlighted the importance of monitoring impurities like Levonorgestrel EP Impurity V in clinical settings:

  • Pharmacokinetics with Antiretroviral Therapy : A study investigated how efavirenz-based antiretroviral therapy affected levonorgestrel levels in women using implants. It was found that efavirenz significantly reduced levonorgestrel concentrations, leading to contraceptive failures . This underscores the need for careful consideration of impurities and their potential interactions with other medications.
  • Impact on Drug Efficacy : Research indicates that impurities can alter the pharmacokinetics and overall effectiveness of hormonal contraceptives. For instance, variations in drug metabolism due to genetic factors or co-administered drugs can influence how impurities like Levonorgestrel EP Impurity V affect therapeutic outcomes .
  • Stability Studies : Investigations into the stability and degradation pathways of Levonorgestrel EP Impurity V have shown that environmental conditions can lead to changes in its concentration, further impacting drug quality.

Propriétés

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKYEZGQCNWQRT-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14009-70-2
Record name 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-1,3,5(10)-TRIEN-20-YN-17-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF0F7MT4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonorgestrel EP Impurity V
Reactant of Route 2
Reactant of Route 2
Levonorgestrel EP Impurity V
Reactant of Route 3
Reactant of Route 3
Levonorgestrel EP Impurity V
Reactant of Route 4
Levonorgestrel EP Impurity V
Reactant of Route 5
Reactant of Route 5
Levonorgestrel EP Impurity V
Reactant of Route 6
Levonorgestrel EP Impurity V

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.